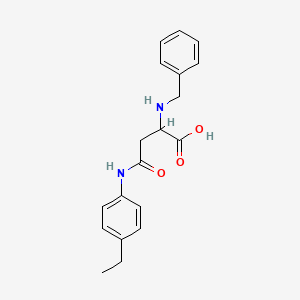

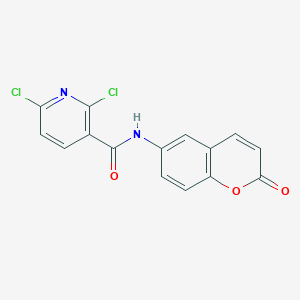

1-(4-chlorophenyl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

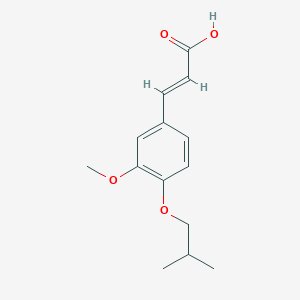

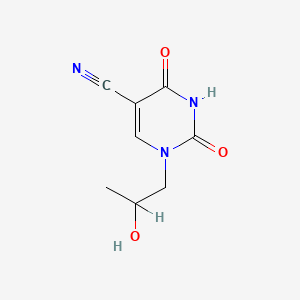

1-(4-chlorophenyl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H22ClN5O2 and its molecular weight is 411.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of TCMDC-124943 is the essential malarial kinase PfCLK3 . This kinase plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-124943 acts as a reversible inhibitor of PfCLK3 . It interacts with an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome, improving the selectivity of the compound . This interaction facilitates the rational design of covalent inhibitors of this validated drug target .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-124943 affects the RNA splicing pathway in the malarial parasite . PfCLK3, along with other members of the PfCLK family, mediates multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .

Pharmacokinetics

Pharmacokinetics studies are crucial for understanding the absorption, distribution, metabolism, and excretion (adme) properties of a compound, which impact its bioavailability .

Result of Action

The inhibition of PfCLK3 by TCMDC-124943 results in potent antimalarial activity. The compound maintains its efficacy in parasites even when washed out 6 hours after exposure . It also shows significantly improved kinase selectivity relative to other compounds, and cell viability experiments demonstrate a high selectivity index relative to P. falciparum parasites .

Análisis Bioquímico

Biochemical Properties

TCMDC-124943 has been found to interact with enzymes such as Prolyl-tRNA synthetase (ProRS) in the Plasmodium falciparum, a parasite responsible for malaria . The compound acts as an inhibitor, binding outside the active site of the enzyme . This interaction is crucial in the biochemical reactions involving the synthesis of proteins .

Cellular Effects

The cellular effects of TCMDC-124943 are primarily observed in its interactions with the Plasmodium falciparum. The compound’s inhibitory action on the ProRS enzyme affects the parasite’s protein synthesis, which is vital for its survival . This could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of TCMDC-124943 involves its interaction with the ProRS enzyme. The compound binds allosterically to the enzyme, inhibiting its function . This inhibition disrupts the protein synthesis process, affecting the survival and proliferation of the Plasmodium falciparum .

Temporal Effects in Laboratory Settings

In laboratory settings, TCMDC-124943 has shown to induce changes over time. For instance, in a study involving the treatment of parasite cultures with the compound, moderate resistance to TCMDC-124943 was observed after two rounds of treatment .

Metabolic Pathways

Given its inhibitory action on the ProRS enzyme, it is likely involved in pathways related to protein synthesis .

Transport and Distribution

Its interaction with the ProRS enzyme suggests that it may be transported to sites where this enzyme is active .

Subcellular Localization

The subcellular localization of TCMDC-124943 is not clearly defined. Considering its interaction with the ProRS enzyme, it is plausible that the compound localizes to regions within the cell where protein synthesis occurs .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O2/c1-13-12-18(28)25-20(23-13)27-17(11-14(2)26-27)24-19(29)21(9-3-4-10-21)15-5-7-16(22)8-6-15/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,24,29)(H,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSBLTGXIHFFGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2948141.png)